molecular formula C15H13FO2 B3144108 2-(2-(4-Fluorobenzyl)phenyl)acetic acid CAS No. 543741-43-1

2-(2-(4-Fluorobenzyl)phenyl)acetic acid

Cat. No. B3144108
M. Wt: 244.26 g/mol
InChI Key: SUIOLLGUOHLBPS-UHFFFAOYSA-N
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Patent
US07470809B2

Procedure details

[2-(4-fluoro-benzyl)-phenyl]-chloromethane (1 eq.), THF (1 L/mol), water (0.7 L/mol), Pd(OAc)2 (1.3 mol %), dppp (2.6 mol %) and sodium acetate (2.5 eq.) were placed in a inertized reactor. The reaction mixture is placed under a CO pressure of 4 bars and allowed to stir at 80° C. for 20 hours. The organic layer is separated and evaporated under pressure. Toluene (0.75 L/mol) is added to the residue and the carboxylic acid is extracted with a 2 N solution of sodium hydroxide (0.75 L/mol). The black particles of palladium are removed by filtration over Celite. The water layer is placed in a flask and acetic acid (0.9 L/mol) is added. The mixture is warmed up to 80° C. then allowed to spontaneously cool down. The crystallisation starts around 50° C. The crystals are filtered off at room temperature, washed with water and dried to give black [2-(4-fluoro-benzyl)-phenyl]-acetic acid (91%). Treatment of 5 g of black [2-(4-fluoro-benzyl)-phenyl]-acetic acid with charcoal in 25 ml of a mixture of acetic acid and water (7/3) allows the isolation of pure white crystals of [2-(4-fluoro-benzyl)-phenyl]-acetic acid. This step can be performed before the first addition of acetic acid.
Name
[2-(4-fluoro-benzyl)-phenyl]-chloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:13]Cl)=[CH:4][CH:3]=1.C1COCC1.C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:51]([O-:54])(=[O:53])C.[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].O>[F:1][C:2]1[CH:16]=[CH:15][C:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:13][C:51]([OH:54])=[O:53])=[CH:4][CH:3]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
[2-(4-fluoro-benzyl)-phenyl]-chloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CC2=C(C=CC=C2)CCl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at 80° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
evaporated under pressure
ADDITION
Type
ADDITION
Details
Toluene (0.75 L/mol) is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the carboxylic acid is extracted with a 2 N solution of sodium hydroxide (0.75 L/mol)
CUSTOM
Type
CUSTOM
Details
The black particles of palladium are removed by filtration over Celite
CUSTOM
Type
CUSTOM
Details
The water layer is placed in a flask
ADDITION
Type
ADDITION
Details
acetic acid (0.9 L/mol) is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed up to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
to spontaneously cool down
CUSTOM
Type
CUSTOM
Details
The crystallisation
CUSTOM
Type
CUSTOM
Details
starts around 50° C
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off at room temperature
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC=C(CC2=C(C=CC=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.